N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound consists of two main parts
Preparation Methods
The synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involve several steps
Formation of Benzimidazole Ring:
Benzotriazinone Formation:
Combining the Two Rings:
Chemical Reactions Analysis
Reactivity: N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various reactions
Common Reagents: Specific reagents depend on the desired modifications.
Major Products: These reactions yield derivatives with altered functional groups or side chains.
Scientific Research Applications
Chemistry: Used as a building block for designing novel compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other benzimidazole or benzotriazinone derivatives.
Similar Compounds: Explore related compounds like clemizole, etonitazene, or astemizole.
Properties
Molecular Formula |
C20H20N6O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C20H20N6O2/c27-19(21-12-11-18-22-16-8-3-4-9-17(16)23-18)10-5-13-26-20(28)14-6-1-2-7-15(14)24-25-26/h1-4,6-9H,5,10-13H2,(H,21,27)(H,22,23) |
InChI Key |
BJCQYZIZISYKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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